3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
Description
Properties
IUPAC Name |
7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICLZOCASGBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747654 | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889443-20-3 | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.
Introduction of the Hydroxybutoxy Side Chain: The hydroxybutoxy side chain is introduced through an etherification reaction. This involves reacting the quinolinone core with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy side chain can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The quinolinone core can be reduced to form a dihydroquinoline derivative.
Substitution: The hydroxy group on the side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
The compound 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a quinolinone derivative that has garnered attention in various fields of scientific research. This article focuses on its applications, particularly in cell biology and analytical chemistry, supported by data tables and case studies.
Cell Biology
The compound has shown promise in cell culture and modification applications. It is utilized in various experimental setups to study cellular responses due to its ability to influence cellular signaling pathways.
Table 1: Applications in Cell Biology
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for various analytical techniques. Its precise characterization enables the development of methods for detecting and quantifying similar compounds.
Table 2: Analytical Applications
Case Study 1: Cellular Response Modulation
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly altered apoptosis pathways. This finding suggests its potential as an anticancer agent.
Case Study 2: Analytical Method Development
A research team developed an HPLC method utilizing this compound as a reference standard. The method demonstrated high sensitivity and specificity for detecting similar quinolinone derivatives in biological samples.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxybutoxy side chain allows it to interact with hydrophilic environments, while the quinolinone core can interact with hydrophobic regions. This dual interaction capability makes it a versatile compound in various biochemical processes.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The quinolinone scaffold allows diverse substitutions, enabling tailored biological activities. Below is a comparative analysis:
Key Reaction Pathways :
Alkylation: 7-hydroxyquinolinone + 1,4-dibromobutane → Bromobutoxy intermediate .
Substitution : Bromobutoxy intermediate + nucleophile (e.g., –OH, piperazine) → Hydroxybutoxy or piperazinyl derivatives .
Pharmacological Activities
- Hydroxybutoxy Derivative: Limited direct data, but the hydroxyl group may enhance solubility and reduce cytotoxicity compared to brominated analogs. Potential as a prodrug or metabolite.
- Bromobutoxy Analog: No intrinsic bioactivity reported; primarily a synthetic intermediate .
- Aripiprazole : Mixed dopamine D2 agonist/antagonist with antipsychotic effects; minimal prolactin elevation due to partial agonism .
- 4-Hydroxyquinolinones: Exhibit antimicrobial and MAO-B inhibitory activities, dependent on substituent positioning .
Physicochemical Properties
| Property | Hydroxybutoxy Derivative | Bromobutoxy Analog | Aripiprazole |
|---|---|---|---|
| Molecular Weight | ~264.27 g/mol (estimated) | 298.18 g/mol | 448.38 g/mol |
| Melting Point | >100°C (estimated) | 110–111°C | 139–140°C |
| Solubility | Higher in polar solvents | Slightly in chloroform | Soluble in ethanol |
| LogP | ~1.5 (estimated) | 3.26 | 5.02 |
Notes:
- The hydroxybutoxy group increases polarity, reducing LogP compared to brominated analogs.
- Aripiprazole’s piperazinylbutoxy chain enhances lipophilicity and CNS penetration .
Biological Activity
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, also known by its CAS number 889443-20-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.28 g/mol. The compound features a quinolinone core structure which is known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that quinolinones exhibit significant antimicrobial activity. A study highlighted that derivatives of quinolinones, including those similar to this compound, demonstrated efficacy against a range of bacterial strains. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Other quinolone derivatives | 16 - 64 | Various Gram-positive bacteria |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
A notable study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which is critical for conditions such as Alzheimer's disease.
Mechanism:
The neuroprotective effects are thought to be mediated through the upregulation of antioxidant enzymes and inhibition of apoptosis pathways.
Structure-Activity Relationship (SAR)
The biological activity of quinolinones is closely related to their structural features. Modifications at specific positions on the quinolone ring can enhance or diminish their potency. Research has indicated that the presence of a hydroxybutoxy group at the 7-position significantly influences the compound's interaction with biological targets.
| Substitution Position | Effect on Activity |
|---|---|
| 7-Hydroxyl group | Increases antimicrobial activity |
| 4-Hydroxybutoxy group | Enhances neuroprotective properties |
Q & A
Q. Basic Characterization
- HPLC : Quantifies purity and identifies byproducts (e.g., bis-ether derivatives) .
- DSC : Confirms crystalline form integrity; melting points (e.g., 103.41°C for 7-CBQ intermediates) correlate with polymorphic stability .
- NMR/FTIR : Validates functional group introduction (e.g., hydroxybutoxy vs. bromobutoxy) .
Q. Advanced Analysis
- X-ray crystallography : Resolves non-classical ring conformations (e.g., Cremer-Pople puckering parameters) and intermolecular interactions (C–H⋯F, O–H⋯O) .
- LC-MS : Detects trace impurities (<0.1%) in pharmaceutical-grade intermediates .
How can byproducts like 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane be minimized during synthesis?
Methodological Answer
Byproduct formation is mitigated by:
- Stoichiometric control : Limiting excess dibromobutane reduces bis-ether formation.
- Temperature modulation : Lowering reaction temperature to 80–90°C slows undesired side reactions.
- Selective washing : Post-reaction washes with cold 5% NaOH remove unreacted phenolic starting materials .
What role does the quinolinone core play in biological activity, and how can analogs be designed for structure-activity studies?
Basic Biological Evaluation
The 3,4-dihydro-2(1H)-quinolinone core exhibits MAO-A inhibition (IC₅₀ = 183 μM) and interacts with acetylcholinesterase (AChE), suggesting neuroprotective potential .
Q. Advanced Design Strategies
- Linker optimization : Varying carbon chain lengths between the quinolinone core and dithiocarbamate moieties balances AChE/MAO-B inhibition .
- Substituent effects : Hydroxybutoxy groups enhance solubility, while halogenated analogs (e.g., 7-(4-chlorobutoxy)) improve metabolic stability .
How can researchers validate contradictory biological activity data in enzyme inhibition assays?
Q. Methodological Approach
- Dose-response curves : Replicate assays across multiple concentrations to confirm IC₅₀ values.
- Enzyme isoform specificity : Test MAO-A vs. MAO-B selectivity using clorgyline (MAO-A inhibitor) and deprenyl (MAO-B inhibitor) as controls .
- Cellular assays : Compare in vitro enzyme data with cell-based models (e.g., neuroblastoma lines) to assess translational relevance .
What advanced purification techniques improve yield beyond standard recrystallization?
Q. Advanced Methods
- Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane gradients) isolates high-purity intermediates .
- Antisolvent crystallization : Adding hexane to ethyl acetate solutions induces rapid crystallization, reducing solvent retention .
How do substituent modifications impact the compound’s pharmacokinetic properties?
Q. Structure-Property Relationships
- Hydroxybutoxy group : Enhances aqueous solubility (logP reduction) but may reduce blood-brain barrier penetration.
- Halogenation (e.g., bromo/chloro) : Increases metabolic stability but risks hepatotoxicity.
- Piperidinyl analogs : Improve target binding affinity (e.g., AChE PAS/CAS interaction) .
What in vitro assays are recommended for preliminary biological screening?
Q. Methodological Guidance
- MAO inhibition : Spectrophotometric assays using kynuramine as a substrate .
- AChE inhibition : Ellman’s method with acetylthiocholine iodide .
- Cytotoxicity : MTT assays on SH-SY5Y cells to rule out nonspecific toxicity .
How can computational modeling aid in optimizing synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
